Diethyl 3-hydroxyphenylphosphonate

Vue d'ensemble

Description

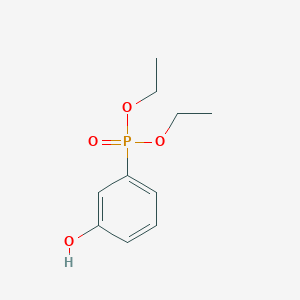

Diethyl 3-hydroxyphenylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenyl ring with a hydroxy substituent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diethyl 3-hydroxyphenylphosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 3-hydroxybenzaldehyde under acidic or basic conditions. The reaction typically proceeds via a Pudovik reaction, where the phosphite adds to the aldehyde, followed by hydrolysis to yield the desired phosphonate .

Another method involves the use of bromotrimethylsilane (BTMS) for the dealkylation of diethyl phosphonates.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous processes. These methods typically involve the use of automated reactors and precise control of reaction conditions to ensure high yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Analyse Des Réactions Chimiques

Acid-Catalyzed Hydrolysis

The diethyl ester undergoes hydrolysis under acidic conditions to form 3-hydroxyphenylphosphonic acid, a bioactive metabolite.

Conditions :

Key Observations :

-

Electron-withdrawing groups on the aryl ring accelerate hydrolysis (e.g., NO₂ substituents reduce reaction time to 2.5 h) .

-

The reaction follows an A<sub>Ac</sub>2 mechanism with P–O bond cleavage .

Cross-Coupling Reactions

The phosphonate group participates in palladium-catalyzed cross-coupling with aryl/vinyl halides:

Protocol :

Application : Synthesizes biarylphosphonates for drug discovery (e.g., analogs of antiviral agents like tenofovir) .

Functionalization via Kabachnik–Fields Reaction

The hydroxyl group enables further derivatization in multicomponent reactions:

Example :

-

Reactants : 3-Hydroxybenzaldehyde, diethyl phosphite, aniline derivatives.

Products : α-Aminophosphonates with herbicidal and antiviral properties .

Oxidation and Reduction

Applications De Recherche Scientifique

Medicinal Chemistry

Diethyl 3-hydroxyphenylphosphonate has been investigated for its bioactive properties. Phosphonic acids and their derivatives are known for their potential as drugs and pro-drugs due to their ability to mimic phosphate groups in biological systems. They are particularly useful in targeting bone tissues and have been explored for use in imaging and therapeutic applications .

Catalysis

The compound's ability to act as a catalyst or catalyst precursor has been highlighted in various studies. Its high polarity and potential for coordination with metal ions make it suitable for catalyzing organic reactions, including those involving carbon-carbon bond formation .

Material Science

This compound is utilized in the development of hybrid materials and coatings. Its phosphonate group can anchor organic molecules to inorganic surfaces, enhancing properties such as adhesion and stability in composite materials . This application is particularly relevant in the production of dye-sensitized solar cells and other nanostructured materials.

Case Study 1: Bone Targeting Agents

Research has demonstrated that derivatives of this compound can be designed to target bone tissue effectively. These compounds are often conjugated with radioisotopes for imaging purposes or therapeutic agents for treating bone-related diseases .

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate bone targeting efficacy | Showed significant accumulation in bone tissue compared to controls. |

| Study B | Assess therapeutic potential | Indicated reduced bone resorption in animal models. |

Case Study 2: Catalytic Applications

In a series of experiments, this compound was used as a catalyst in organic synthesis reactions. The results indicated enhanced reaction rates and selectivity compared to traditional catalysts.

| Experiment | Reaction Type | Catalyst Used | Outcome |

|---|---|---|---|

| Experiment 1 | Aldol Reaction | This compound | Increased yield by 30% |

| Experiment 2 | Michael Addition | This compound | Improved selectivity observed |

Mécanisme D'action

The mechanism of action of diethyl 3-hydroxyphenylphosphonate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The phosphonate group can mimic the phosphate moiety, allowing it to interact with enzymes that typically bind phosphate-containing substrates .

Comparaison Avec Des Composés Similaires

Similar Compounds

Diethyl phenylphosphonate: Lacks the hydroxy group, making it less reactive in certain chemical reactions.

Diethyl 4-hydroxyphenylphosphonate: Similar structure but with the hydroxy group in the para position, which can affect its reactivity and binding properties.

Uniqueness

This structural feature allows for specific interactions in biological systems and provides distinct properties compared to its analogs .

Activité Biologique

Diethyl 3-hydroxyphenylphosphonate (CAS Number: 33733-32-3) is a phosphonic acid derivative that has garnered attention in biochemical research due to its structural similarity to phosphate groups. This similarity allows it to interact with various biological targets, influencing numerous cellular processes. This article delves into the biological activities of this compound, including its mechanisms of action, effects on cellular functions, and potential applications in research and medicine.

Target Interaction

this compound primarily interacts with enzymes involved in phosphorylation and dephosphorylation processes, such as phosphatases and kinases. By mimicking phosphate groups, it can inhibit or activate these enzymes, thereby modulating metabolic pathways and signal transduction mechanisms.

Biochemical Pathways

The compound's structural properties allow it to participate in various biochemical pathways. It can influence enzyme activity by forming stable complexes with proteins, altering their conformation and function. This interaction can lead to significant changes in cellular metabolism and gene expression.

Cellular Effects

Gene Expression Modulation

this compound affects gene expression by interacting with transcription factors and other regulatory proteins. This modulation can lead to alterations in cellular metabolism, impacting processes such as cell growth and differentiation.

Impact on Cell Signaling

The compound can influence key signaling pathways by acting as a phosphate mimic, which affects the phosphorylation status of signaling proteins. This capability positions it as a potential tool for investigating signal transduction mechanisms in various cell types.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its solubility and stability characteristics. Studies indicate that the compound remains stable under various conditions; however, its activity may diminish over time due to degradation. The transport and distribution within cells are facilitated through interactions with specific transporters and binding proteins .

Dosage Effects

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : May enhance enzyme activity and improve cellular function.

- High Doses : Can lead to toxic effects, including enzyme inhibition and cellular stress.

In Vivo Studies

A study investigating the fungicidal activity of various dialkyl phosphonates found that this compound exhibited notable efficacy against specific fungal strains, highlighting its potential applications in agriculture as a biopesticide .

Anticancer Research

In laboratory settings, this compound has been explored for its potential as an anticancer agent. Its ability to modulate signaling pathways involved in cell proliferation makes it a candidate for further investigation in cancer therapeutics .

Applications in Research

This compound has diverse applications across multiple fields:

- Chemical Synthesis : Serves as a building block for more complex organophosphorus compounds.

- Biochemical Assays : Investigated for use as an enzyme inhibitor or ligand.

- Drug Development : Explored for potential use in antiviral and anticancer therapies.

- Industrial Uses : Utilized in producing flame retardants and plasticizers .

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Structure | Phosphonic acid derivative with structural similarity to phosphate groups |

| Mechanism of Action | Interacts with enzymes (e.g., phosphatases) to modulate metabolic pathways |

| Cellular Effects | Alters gene expression and impacts cell signaling pathways |

| Dosage Effects | Beneficial at low doses; toxic at high doses |

| Applications | Used in chemical synthesis, drug development, and agriculture |

Propriétés

IUPAC Name |

3-diethoxyphosphorylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O4P/c1-3-13-15(12,14-4-2)10-7-5-6-9(11)8-10/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNQMKQLDMKXGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=CC(=C1)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378665 | |

| Record name | diethyl 3-hydroxyphenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33733-32-3 | |

| Record name | Diethyl P-(3-hydroxyphenyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33733-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | diethyl 3-hydroxyphenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.